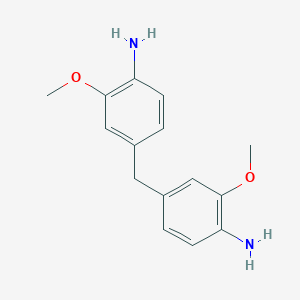
Cholesteryl tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cholesteryl tosylate, also known as 3β-Hydroxy-5-cholestene 3-tosylate, is a derivative of cholesterol. It is a compound where the hydroxyl group at the third position of the cholesterol molecule is replaced by a tosyl group (p-toluenesulfonyl group). This modification enhances the compound’s reactivity, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: Cholesteryl tosylate can be synthesized through the reaction of cholesterol with tosyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- Dissolve cholesterol in an appropriate solvent like dichloromethane.
- Add tosyl chloride to the solution.
- Introduce pyridine to the mixture to act as a base and catalyst.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions: Cholesteryl tosylate undergoes various chemical reactions, primarily due to the presence of the tosyl group, which is a good leaving group. Some common reactions include:
Nucleophilic Substitution Reactions: The tosyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The tosyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of cholesteryl derivatives with various functional groups.
Elimination: Formation of cholesteryl alkenes.
Reduction: Formation of cholesteryl alcohol.
科学研究应用
Cholesteryl tosylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for other cholesteryl derivatives.
Biology: Employed in studies related to membrane biology and cholesterol metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of liquid crystals and other materials with specific optical properties.
作用机制
The mechanism of action of cholesteryl tosylate primarily involves its reactivity due to the tosyl group. The tosyl group acts as a leaving group in various chemical reactions, facilitating the formation of new bonds and the introduction of different functional groups. This reactivity is harnessed in synthetic chemistry to create a wide range of cholesteryl derivatives with diverse applications.
相似化合物的比较
Cholesteryl tosylate can be compared with other cholesteryl derivatives such as cholesteryl chloroformate, cholesteryl acetate, and cholesteryl benzoate. Each of these compounds has unique properties and reactivities:
Cholesteryl Chloroformate: Used in the synthesis of carbamates and ureas.
Cholesteryl Acetate: Commonly used in the preparation of cholesteryl esters.
Cholesteryl Benzoate: Known for its use in liquid crystal displays.
This compound is unique due to the presence of the tosyl group, which provides enhanced reactivity and versatility in chemical synthesis.
属性
CAS 编号 |
1182-65-6 |
|---|---|
分子式 |
C34H52O3S |
分子量 |
540.8 g/mol |
IUPAC 名称 |
[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H52O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-14,23,25,27,29-32H,7-9,15-22H2,1-6H3/t25-,27?,29+,30-,31+,32+,33+,34-/m1/s1 |
InChI 键 |
RNZDACWUXZHQMI-PCHCLZCRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C |
Key on ui other cas no. |
1182-65-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)






